2-(3,5-diethyl-1H-pyrazol-4-yl)-ethanol
Overview
Description
2-(3,5-diethyl-1H-pyrazol-4-yl)-ethanol is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A general approach for synthesizing polysubstituted pyrazoles and isoxazoles involves the reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine, leading to 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols. These reactions enable the further transformation of alcohol moieties in 2-(pyrazolyl)ethanols into potent bioactive compounds, including derivatives with antitumor activity (Chagarovskiy et al., 2016).
Catalysis and Coordination Chemistry
Pyrazolyl compounds have been synthesized and evaluated as catalysts in reactions such as ethylene oligomerization. Complexes formed with metals such as iron, cobalt, nickel, and palladium using pyrazolyl ligands have shown varying degrees of catalytic activity, particularly in producing butenes and hexenes from ethylene (Ainooson et al., 2011).
Molecular Structures and Binding Properties
The coordination behavior of pyrazolyl ethanol derivatives with various metals has been studied, revealing the formation of complexes with unique molecular structures. These studies provide valuable information on the binding affinities and reactivity of these compounds with metals, which could inform their potential applications in areas such as material science and catalysis (Njoroge et al., 2013).
Pharmaceutical and Biological Applications
While the specific compound of interest was not directly identified in the research context, pyrazole derivatives have been explored for various pharmaceutical applications. For instance, pyrazolyl iron, cobalt, nickel, and palladium complexes have been synthesized and assessed as catalysts, indicating the broad potential of pyrazole derivatives in catalysis and possibly in drug design and development processes (Ainooson et al., 2011).
Properties
IUPAC Name |
2-(3,5-diethyl-1H-pyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-3-8-7(5-6-12)9(4-2)11-10-8/h12H,3-6H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTYQZDIOUHGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)CC)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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